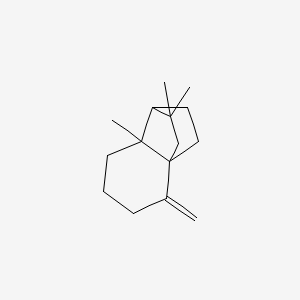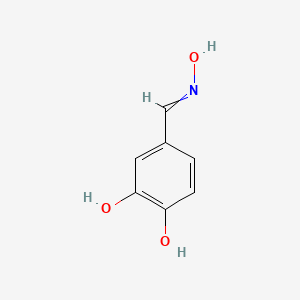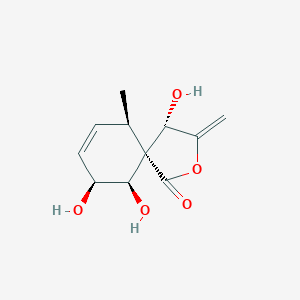
Massarigenin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Massarigenin A is a natural product found in Pleotrichocladium opacum and Massarina with data available.
Aplicaciones Científicas De Investigación
Chemical and Structural Characterization
Massarigenin A has been a subject of interest in the field of chemical and structural analysis. It was isolated from the endophytic fungus Microsphaeropsis sp., and its structure was elucidated using nuclear magnetic resonance spectroscopy and X-ray crystallography. The absolute configuration of Massarigenin A was established through circular dichroism (CD) spectroscopy and time-dependent density functional theory (TDDFT) calculations. Researchers also investigated the impact of intermolecular hydrogen bonds on CD spectra in the solid state of this compound (Hussain et al., 2011).
Bioactive Potential and Antibiotic Activity
Massarigenin A, along with other rosigenin analogues and aromatic polyketide-derived secondary metabolites, were isolated from the freshwater aquatic fungus Massarina tunicata. These metabolites, including Massarigenin A, showed antibiotic activity against Gram-positive bacteria, highlighting their potential in antibiotic development (Oh et al., 2003).
Contribution to Natural Product Fragment Libraries
Massarigenin A has contributed to the assembly of a natural product-like fragment library. The library was constructed primarily through natural product degradation and diversification reactions. This library, enriched by the inclusion of Massarigenin A, covers novel chemical spaces and is valuable in fragment-based drug discovery (Prescher et al., 2017).
Propiedades
Nombre del producto |
Massarigenin A |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
(4S,5S,6R,7S,10R)-4,6,7-trihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-en-1-one |
InChI |
InChI=1S/C11H14O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,7-9,12-14H,2H2,1H3/t5-,7+,8-,9+,11-/m1/s1 |
Clave InChI |
VYTPSQHQAWGKGW-SAFKVGCYSA-N |
SMILES isomérico |
C[C@@H]1C=C[C@@H]([C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O)O |
SMILES canónico |
CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O |
Sinónimos |
massarigenin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



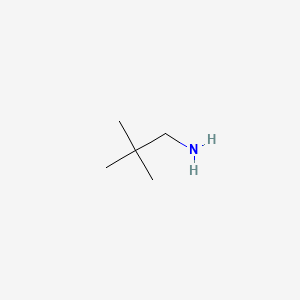
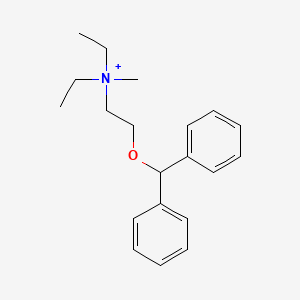
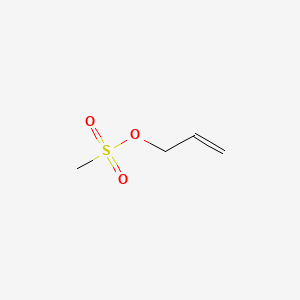
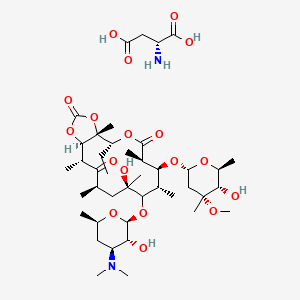
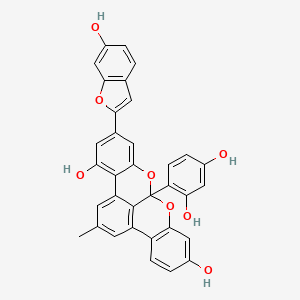
![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
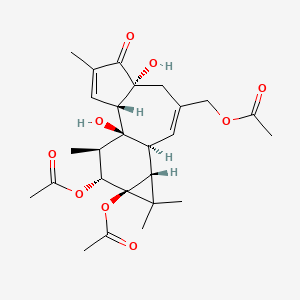
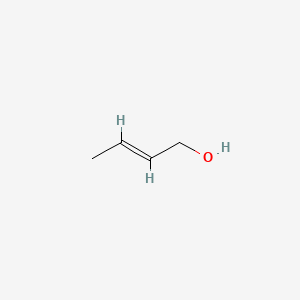
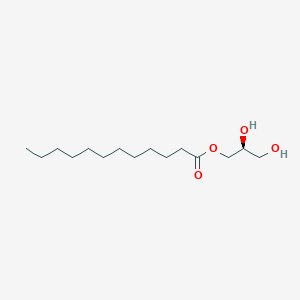
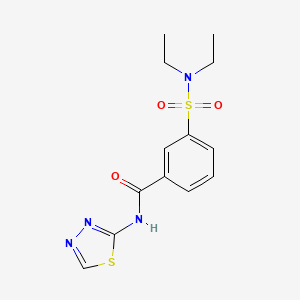
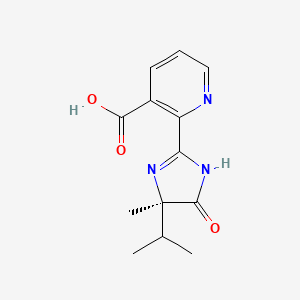
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)
